N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride
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Overview
Description
N-[(Z)-N’-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride is a chemical compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable in various fields of organic synthesis. This compound, in particular, has unique properties that make it useful in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-N’-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride typically involves the Mannich reaction, which is a three-component reaction that allows access to β-amino methylated carbonyl compounds . The reaction involves the condensation of acrylamide with formaldehyde to generate a Schiff base, followed by the addition of a secondary amine . The reaction operates thermally at approximately 80°C, and the isolation of the monomer requires vacuum distillation from the aqueous reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Mannich reaction to produce multi-gram quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as microwave-promoted synthesis can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-N’-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(Z)-N’-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-[(Z)-N’-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(azocan-1-yl)methyl]prop-2-enamide hydrochloride
- N-ethyl-N-(2-methylphenyl)but-3-enamide
- N-(2-hydroxypropyl)-2-methyl-prop-2-enamide
Uniqueness
N-[(Z)-N’-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride is unique due to its specific structure and reactivity. It offers a fine balance of stability and reactivity, making it suitable for various applications in organic synthesis and scientific research .
Properties
CAS No. |
7082-89-5 |
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Molecular Formula |
C5H9ClN4O2 |
Molecular Weight |
192.60 g/mol |
IUPAC Name |
N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C5H8N4O2.ClH/c1-2-3(10)8-4(6)9-5(7)11;/h2H,1H2,(H5,6,7,8,9,10,11);1H |
InChI Key |
NKSSIOZODRZPHH-UHFFFAOYSA-N |
Isomeric SMILES |
C=CC(=O)N/C(=N\C(=O)N)/N.Cl |
Canonical SMILES |
C=CC(=O)NC(=NC(=O)N)N.Cl |
Origin of Product |
United States |
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